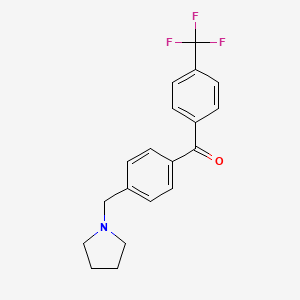

4-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone

CAS No.: 898776-69-7

Cat. No.: VC2478180

Molecular Formula: C19H18F3NO

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898776-69-7 |

|---|---|

| Molecular Formula | C19H18F3NO |

| Molecular Weight | 333.3 g/mol |

| IUPAC Name | [4-(pyrrolidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C19H18F3NO/c20-19(21,22)17-9-7-16(8-10-17)18(24)15-5-3-14(4-6-15)13-23-11-1-2-12-23/h3-10H,1-2,11-13H2 |

| Standard InChI Key | RYOTWJOGQUDWNE-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

| Canonical SMILES | C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Introduction

4-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone is a chemical compound with the CAS number 898776-69-7. It is characterized by its molecular formula C19H18F3NO and molecular weight of 333.348 g/mol . This compound belongs to the benzophenone class, which is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Synthesis and Preparation

While specific synthesis methods for 4-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone are not detailed in the available literature, compounds of similar structure often involve reactions such as the Friedel-Crafts acylation or the use of Grignard reagents followed by oxidation steps. The synthesis typically requires careful control of reaction conditions to achieve high purity and yield.

Biological and Chemical Applications

Although specific biological or chemical applications of 4-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone are not well-documented, compounds with similar structures have been explored for their potential in pharmaceuticals and materials science. The trifluoromethyl group often enhances the lipophilicity and stability of molecules, which can be beneficial in drug design.

Research Findings and Future Directions

Given the limited specific research on 4-Pyrrolidinomethyl-4'-trifluoromethylbenzophenone, future studies could focus on its potential biological activities, such as anticancer or antimicrobial properties, which are common areas of investigation for benzophenone derivatives . Additionally, exploring its applications in organic synthesis or as a building block for more complex molecules could reveal new avenues for research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume